molecular formula C10H12N2O3 B8323837 4-Methyl-7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine

4-Methyl-7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No. B8323837
M. Wt: 208.21 g/mol
InChI Key: OZMJUOBRQPIEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06489322B1

Procedure details

4-Methyl-7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine (1.52 g, 6.0 mmol) was dissolved in methanol (100 ml) and hydrogenated at 50 psi in the presence of a catalytic quantity of 10% Pd-C. After 1 h the mixture was filtered through glass and evaporated to an oil which was used immediately in the next step.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:8][C:7]2[CH:9]=[C:10]([N+:13]([O-])=O)[CH:11]=[CH:12][C:6]=2[O:5][CH2:4][CH2:3]1>CO.[Pd]>[CH3:1][N:2]1[CH2:8][C:7]2[CH:9]=[C:10]([NH2:13])[CH:11]=[CH:12][C:6]=2[O:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
CN1CCOC2=C(C1)C=C(C=C2)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 1 h the mixture was filtered through glass
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated to an oil which

Outcomes

Product
Name
Type
Smiles
CN1CCOC2=C(C1)C=C(C=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.